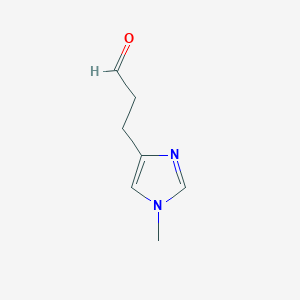![molecular formula C22H20N2 B8653984 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile](/img/structure/B8653984.png)
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile
Vue d'ensemble
Description
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile is an organic compound with the molecular formula C22H20N2 It is characterized by the presence of a phenylacetonitrile group substituted with a dibenzylamino group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile typically involves the reaction of 4-bromoacetophenone with dibenzylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and enhanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Applications De Recherche Scientifique
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[bis-(Phenylmethyl)amino]benzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N,N-dimethylamino)phenylacetonitrile
- 4-(N,N-diethylamino)phenylacetonitrile
- 4-(N,N-diphenylamino)phenylacetonitrile
Comparison
4-[bis-(Phenylmethyl)amino]benzeneacetonitrile is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C22H20N2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[4-(dibenzylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C22H20N2/c23-16-15-19-11-13-22(14-12-19)24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15,17-18H2 |
Clé InChI |
DBRYVJIHIVSGGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-(5-methyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8653903.png)









![Tert-butyl 4-[[2-chloro-4-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8653967.png)



